molecular formula C12H19BrO B14147541 [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol CAS No. 1758-26-5

[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol

Cat. No.: B14147541
CAS No.: 1758-26-5
M. Wt: 259.18 g/mol
InChI Key: GHYBKLVOEGRUQO-UHFFFAOYSA-N
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Description

[3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol: is an organic compound with a complex tricyclic structure. It is a derivative of tricyclo[3.3.1.1~3,7~]decane, commonly known as adamantane. This compound is characterized by the presence of a bromomethyl group and a hydroxyl group attached to the tricyclic framework. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol typically involves the bromination of tricyclo[3.3.1.1~3,7~]decane derivatives. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiols in polar solvents.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted tricyclo[3.3.1.1~3,7~]decane derivatives.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in the formation of hydrocarbons.

Scientific Research Applications

Chemistry: The unique structure of [3-(Bromomethyl)tricyclo[3.3.1.1~3,7~]dec-1-yl]methanol makes it a valuable intermediate in organic synthesis. It is used in the preparation of complex molecules and as a building block for the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a molecular probe. Its tricyclic structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. They are investigated for their antiviral, antibacterial, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications .

Properties

CAS No.

1758-26-5

Molecular Formula

C12H19BrO

Molecular Weight

259.18 g/mol

IUPAC Name

[3-(bromomethyl)-1-adamantyl]methanol

InChI

InChI=1S/C12H19BrO/c13-7-11-2-9-1-10(3-11)5-12(4-9,6-11)8-14/h9-10,14H,1-8H2

InChI Key

GHYBKLVOEGRUQO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CBr)CO

Origin of Product

United States

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